REACTION_SMILES
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[C:17]([O:18][BH-:19]([O:20][C:21](=[O:22])[CH3:23])[O:24][C:25](=[O:26])[CH3:27])(=[O:28])[CH3:29].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:13][C:14](=[O:15])[OH:16].[CH3:9][C:10]([CH3:11])=[O:12].[NH2:1][c:2]1[cH:3][cH:4][c:5]([F:6])[cH:7][cH:8]1.[Na+:30]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([F:6])[cH:7][cH:8]1)[CH:10]([CH3:9])[CH3:11]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
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product
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Smiles
|
CC(C)Nc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |